Potassium trifluoro({4-[methoxy(methyl)carbamoyl]phenyl})boranuide
Overview
Description
Potassium trifluoro({4-[methoxy(methyl)carbamoyl]phenyl})boranuide is a chemical compound with the CAS Number: 1644635-87-9 and a molecular weight of 271.09 . This compound finds utility in various scientific research applications due to its unique properties, including catalysis and organic synthesis.
Molecular Structure Analysis
The molecular formula of this compound is C9H10BF3NO2 . The InChI code for this compound is 1S/C9H10BF3NO2.K/c1-14(16-2)9(15)7-3-5-8(6-4-7)10(11,12)13;/h3-6H,1-2H3;/q-1;+1 .Physical and Chemical Properties Analysis
This compound is a solid substance . The molecular weight of this compound is 271.09 .Scientific Research Applications
Reactivity and Selectivity in Organic Synthesis
Potassium trifluoro(organo)borates, including derivatives like Potassium trifluoro({4-[methoxy(methyl)carbamoyl]phenyl})boranuide, are highly stable organoboron derivatives that have gained attention for their unique reactivity in organic synthesis. These compounds are known for their ability to participate in various organic reactions, often showing enhanced reactivity compared to traditional boronic acids or esters. For example, they have been used effectively in 1,4-additions to α,β-unsaturated esters, catalyzed by chiral rhodium(I) complexes, yielding products with high yields and enantioselectivity (Navarre et al., 2005).
Synthesis of Alanine Derivatives
These borates have been utilized in the synthesis of alanine derivatives. A study by Navarre, Darses, and Genêt (2004) demonstrated their application in reacting with dehydroamino esters, catalyzed by rhodium complexes. This reaction allowed the formation of alanine derivatives with various amino protecting groups in good to high yields (Navarre, Darses & Genêt, 2004).
Role in Cleavage of Ethers
The compound has been involved in the selective cleavage of ethers. In a study by Konieczny et al. (2005), the cleavage of allyl phenyl and methyl phenyl ethers was examined using a boron trifluoride complex, demonstrating that the reaction rate significantly depends on the substitution pattern of the phenyl ring and the reaction conditions. This suggests potential for selective cleavage in polymethoxy compounds (Konieczny, Maciejewski & Konieczny, 2005).
Use in Heterocyclic Compound Synthesis
Potassium trifluoro(organo)borates have been used in the synthesis of heterocyclic compounds, as demonstrated by Liu et al. (2000). Their study involved the synthesis of fluorine-containing heterocyclic compounds, highlighting the versatility of these borates in creating diverse molecular structures (Liu, Qian, Song, Chen & Chen, 2000).
Advancements in Organic Chemistry
Overall, the applications of potassium trifluoro(organo)borates in organic chemistry have been significant, offering new perspectives and methodologies. Their stability and reactivity have made them valuable tools in the synthesis of complex organic molecules, leading to advancements in the field (Darses & Genêt, 2003).
Safety and Hazards
The safety information for Potassium trifluoro({4-[methoxy(methyl)carbamoyl]phenyl})boranuide indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Properties
IUPAC Name |
potassium;trifluoro-[4-[methoxy(methyl)carbamoyl]phenyl]boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BF3NO2.K/c1-14(16-2)9(15)7-3-5-8(6-4-7)10(11,12)13;/h3-6H,1-2H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTJRBANGJZYBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)C(=O)N(C)OC)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BF3KNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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